molecular formula C8H3BrF3N B062921 4-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 191165-13-6

4-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B062921
CAS No.: 191165-13-6
M. Wt: 250.01 g/mol
InChI Key: XZZVLHLYHDELAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a member of the benzonitrile family, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring. This compound is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile typically involves multiple steps starting from 4-bromo-2-(trifluoromethyl)benzoic acid. The process includes halogenation, nitration, and cyanation reactions. One common method involves the bromination of 2-(trifluoromethyl)benzonitrile using bromine or N-bromosuccinimide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties such as high reactivity and stability. These features make it a valuable intermediate in various synthetic pathways and applications .

Biological Activity

4-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₃BrF₃N. It belongs to the benzonitrile family and features a bromine atom, a trifluoromethyl group, and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

PropertyValue
Molecular FormulaC₈H₃BrF₃N
Molecular Weight236.01 g/mol
CAS Number191165-13-6
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which can modulate various biological pathways. This compound is known to inhibit or activate target proteins, leading to significant physiological effects.

Potential Applications

  • Medicinal Chemistry :
    • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
    • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases that are enzyme-related.
  • Agrochemicals :
    • The compound's structural features suggest potential use in developing pesticides or herbicides, particularly targeting specific biochemical pathways in plants or pests.
  • Pharmaceutical Intermediates :
    • It serves as a valuable intermediate in the synthesis of various pharmaceuticals, especially those targeting specific biological receptors.

Study 1: Enzyme Inhibition

A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, revealing that the inclusion of trifluoromethyl groups significantly enhances potency against certain enzyme targets (e.g., 5-hydroxytryptamine uptake inhibition) compared to non-fluorinated analogs .

Study 2: Anticancer Properties

In preclinical trials, related compounds demonstrated synergistic effects when combined with existing chemotherapy agents. The mechanism involved the modulation of apoptosis pathways, suggesting that this compound could enhance the efficacy of cancer treatments .

Study 3: Agrochemical Development

Research on similar benzonitriles indicated their effectiveness as herbicides by targeting plant growth regulators. This suggests a potential pathway for developing agrochemicals based on the structure of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-fluorobenzonitrileLacks trifluoromethyl groupModerate activity
4-BromobenzotrifluorideContains bromine and trifluoromethylHigh reactivity
4-Bromo-3-(trifluoromethyl)benzonitrileSimilar but different substitution patternVaries based on substituents

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via diazotization and bromination. A reported method involves reacting 4-amino-2-(trifluoromethyl)benzonitrile with tert-butyl nitrite and copper(II) bromide in acetonitrile at 0–20°C, achieving an 82% yield . Key parameters include maintaining low temperatures during diazotization (0°C, 0.5 hours) and gradual warming for bromination (14 hours). Optimizing stoichiometry and controlling reaction time are critical to minimizing byproducts.

Q. Which analytical techniques are recommended for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine and trifluoromethyl groups).
  • IR Spectroscopy : Peaks near 2230 cm1^{-1} confirm the nitrile group, while C-Br and CF3_3 stretches appear at 600–800 cm1^{-1} and 1100–1200 cm1^{-1}, respectively .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (250.01 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95%) and detect impurities like unreacted precursors .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3_3)4_4) preferentially react with the bromine atom due to its higher electrophilicity compared to the nitrile group. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound, such as dehalogenated byproducts?

  • HPLC-MS : Coupling HPLC with mass spectrometry detects halogen loss (e.g., debrominated products at m/z 171).
  • Relative Response Factor (RRF) : Calibrate impurities using RRF values (e.g., 1.4 for 4-amino-2-(trifluoromethyl)benzonitrile) against a reference standard. Limit impurities to <0.1% via peak area ratios .
  • GC-MS : Monitors volatile byproducts (e.g., residual solvents or nitrile derivatives) .

Q. How is this compound utilized in synthesizing pharmaceutical intermediates, such as androgen receptor antagonists?

The compound serves as a precursor in enzalutamide synthesis. Key steps include:

  • Amination : Reacting with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form thioether linkages.
  • Coupling Reactions : Palladium-mediated cross-couplings introduce methylcarbamoyl groups. Challenges include minimizing iodomethane use (toxic) and optimizing reaction scalability .

Q. What role does this compound play in agrochemical research, particularly as a pesticide intermediate?

It is a key intermediate in chlorfenapyr synthesis, a pyrrole-based insecticide. The bromine atom facilitates nucleophilic substitution with ethoxymethyl groups, while the trifluoromethyl group enhances metabolic stability. Regulatory studies require impurity profiling (e.g., <0.1% residual amines) and ecotoxicity assessments .

Q. Methodological Tables

Parameter Synthesis Optimization HPLC Analysis
Reaction Temperature0–20°CColumn: C18, 25 cm × 4.6 mm
Catalyst/ReagentsCuBr2_2, tert-butyl nitriteMobile Phase: Acetonitrile/Water (70:30)
Yield82%Detection: UV at 254 nm
Key ImpurityDehalogenated byproductsRRF for 4-amino derivative: 1.4

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZVLHLYHDELAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624956
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191165-13-6
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a round bottom flask, 4-cyano-3-trifluoromethylaniline (20 g, 107.5 mmol) was solubilized in 300 mL of 47% aq HBr. This solution was cooled to 0° C. in an ice bath and NaNO2 (22.2 g, 322 mmol) was added slowly. Then CuBr (46.3 g, 322.5 mmol) was added slowly. After the addition, the ice bath was removed and the mixture was stirred at 20° C. for 3 hr. The mixture was cooled to 0° C. in an ice bath and 500 mL of water were added to get a yellow precipitate. Solid was filtered and washed successively with 10% aq. HCl (50 mL) and water (100 mL), and dried to give the product (23.5 g, 87%), 1H NMR (300 MHz, Acetone-d6)δ: 8.19 (s, 1H, C3—H), 8.16 (d, 1H, J=8 Hz, C6—H), 8.05 (d, 1H, J=8 Hz, C5—H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
46.3 g
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

To the cooled and vigorously stirred suspension of 4-amino-2-(trifluoromethyl)benzonitrile (5.00 g, 26.8 mmol) in 25 ml of concentrated hydrogen bromide a solution of sodium nitrite (1.85 g, 26.8 mmol) in 10 ml of water was added dropwise while keeping the temperature below 5° C. during the addition. This mixture was then poured into a solution of copper(I)bromide (3.85 g, 26.8 mmol) in 30 ml of concentrated hydrogen bromide and stirred at RT for two hours. The reaction mixture was then poured into an ice-water (300 ml) mixture and extracted four times with ethyl acetate. The combined extracts were washed with saturated sodium bicarbonate and water, dried and evaporated to dryness. Combiflash purification using heptane/ethyl acetate as eluent system afforded 5.1 g of the title product. 1H-NMR (400 MHz; d6-DMSO): δ 8.13 (d, 1H), 8.18 (d, 1H), 8.27 (s, 1H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
copper(I)bromide
Quantity
3.85 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.